molecular formula C16H17N3 B13445165 (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B13445165
M. Wt: 251.33 g/mol
InChI Key: SUVXIQIFHANZHY-GFCCVEGCSA-N
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Description

(R)-1-(6-Methyl-1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral benzimidazole derivative of significant interest in medicinal chemistry research. Benzimidazole scaffolds are recognized for their diverse biological activities and are found in several therapeutic agents . This specific (R)-enantiomer is offered for research applications, particularly in neurodegenerative disease and antiviral studies. Scientific investigations have demonstrated that structurally related 2-phenyl-1H-benzo[d]imidazole derivatives act as novel and potent inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme . This mitochondrial enzyme plays a key role in the pathogenesis of Alzheimer's disease by binding to amyloid-β (Aβ) peptide, and its inhibition has been shown to alleviate cognitive impairment in experimental models, presenting a promising therapeutic strategy . Furthermore, analogous benzimidazole-containing compounds have been identified as promising inhibitors of viral entry in studies targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) spike protein, highlighting the potential of this chemical class in antiviral development . The presence of the chiral (R)-configured center is critical for studying stereospecific interactions with biological targets, which can profoundly influence binding affinity and selectivity. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

(1R)-1-(6-methyl-1-phenylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1

InChI Key

SUVXIQIFHANZHY-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Palladium and Copper Catalysis

A highly efficient method for synthesizing 1,2-disubstituted benzimidazoles, which can be adapted for the target compound, involves a one-pot procedure combining palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation. The procedure includes:

  • Reacting amidine precursors with aryl iodides in the presence of palladium acetate and Xantphos ligand under nitrogen atmosphere at 140 °C for 18 hours.
  • Subsequent addition of copper acetate and oxygen atmosphere for 8 hours at 140 °C to promote C–H activation and cyclization.

This method yields benzimidazole derivatives with high purity after silica gel chromatography or recrystallization.

Multi-Step Synthesis of Substituted Benzimidazoles

Another approach involves multi-step synthesis starting from substituted o-phenylenediamine derivatives and aldehydes:

  • Formation of 2-aryl-5-cyanobenzimidazoles by refluxing substituted benzaldehydes with 4-cyano-1,2-phenylenediamine in the presence of sodium metabisulfite.
  • Catalytic reduction of nitro or formyl groups to amines using Ni–Al alloy or palladium on carbon catalysts.
  • Final functionalization steps include nucleophilic substitution and reductive amination to introduce the ethanamine side chain.

Preparation of (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-yl)ethanamine

Synthesis of 6-Methyl-1-phenyl-1H-benzimidazole Intermediate

The 6-methyl substitution can be introduced by starting with 4-methyl-o-phenylenediamine or via selective methylation of the benzimidazole ring post-cyclization. The phenyl group at the 1-position is typically installed via palladium-catalyzed N-arylation using phenyl iodide or bromide.

Introduction of the Chiral Ethanamine Side Chain

The ethanamine moiety at the 2-position is introduced through stereoselective reductive amination or nucleophilic substitution:

  • A common method involves reacting the 2-position substituted benzimidazole with a chiral precursor such as (R)-1-bromo- or (R)-1-chloroethanamine under basic conditions.
  • Alternatively, the 2-position can be functionalized with a suitable leaving group (e.g., halogen), followed by displacement with (R)-1-aminoethane.

The stereochemistry is controlled by using enantiomerically pure starting materials or chiral catalysts during amination.

Purification and Characterization

After synthesis, the product is purified by column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from ethanol. Characterization includes:

  • Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to confirm chemical shifts consistent with the substituted benzimidazole and ethanamine groups.
  • Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Optical rotation measurements to verify enantiomeric purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Palladium-catalyzed N-arylation Pd(OAc)2, Xantphos, Cs2CO3, phenyl iodide, xylene, 140°C, 18 h, N2 ~90 Formation of 1-phenyl benzimidazole
2 Copper-catalyzed C–H activation Cu(OAc)2, O2, xylene, 140°C, 8 h High Cyclization to benzimidazole core
3 Introduction of 6-methyl group Starting from 4-methyl-o-phenylenediamine or methylation post-cyclization Variable Methyl substitution at 6-position
4 Stereoselective amination (R)-1-haloethanamine, base, solvent (e.g., ethanol), mild heating 70–85 Formation of chiral ethanamine side chain
5 Purification Silica gel chromatography or recrystallization Product isolation and purification

Research and Experimental Data Highlights

  • The one-pot Pd/Cu catalyzed synthesis method demonstrates excellent yields and operational simplicity, suitable for scale-up.
  • Multi-step synthetic routes allow for structural diversification, including methyl and phenyl substitutions, critical for tuning biological activity.
  • Chiral amine introduction is efficiently achieved via nucleophilic substitution with enantiomerically pure amines, preserving stereochemistry.
  • Spectroscopic data confirm the integrity and purity of the final compound, with characteristic NMR signals for the benzimidazole ring, methyl group, phenyl ring, and ethanamine side chain.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the methyl group.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or reduce any nitro groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties.

Medicine

    Drug Development: The compound can be a lead molecule for developing new drugs targeting specific diseases.

    Therapeutic Agents: It may have potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ®-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine No 6-methyl or 1-phenyl groups C₉H₁₁N₃ Precursor for chiral ligands; lower steric hindrance
(R)-1-(1-Cyclobutyl-1H-benzimidazol-2-yl)ethanamine Cyclobutyl at N1, no 6-methyl C₁₃H₁₇N₃ Enhanced lipophilicity; potential kinase inhibitor
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethanamine chain; no stereocenter C₉H₁₁N₃ Intermediate for fluorescent probes
(R)-1-(1-Phenyl-1H-benzimidazol-2-yl)ethanamine 1-Phenyl; lacks 6-methyl C₁₅H₁₅N₃ Comparable to target compound but with unmodified benzene ring

Key Observations :

  • 6-Methyl Group : The methyl group at C6 may increase metabolic stability by sterically shielding the benzimidazole core from oxidative degradation .
  • Chirality : The (R)-configuration of the ethanamine side chain is critical for enantioselective interactions, as seen in related compounds showing differential inhibition of kinases or receptors .
Physical and Chemical Properties
  • Melting Point : The target compound’s melting point is expected to exceed 160°C, comparable to (R)-1-(1H-benzimidazol-2-yl)-2-phenylethanamine (mp 167–169°C) .
  • Solubility : The 6-methyl group reduces polarity, likely decreasing aqueous solubility compared to unsubstituted analogues like 2-(1H-benzimidazol-2-yl)ethanamine .

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